

Carquejol: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Carquejol
Cat. No.:	B3061002

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carquejol, a monoterpenoid belonging to the rare o-menthane class, is a significant bioactive compound predominantly found in the essential oil of *Baccharis trimera* (Less.) DC., a plant species native to South America.^[1] Traditionally, infusions and decoctions of *Baccharis trimera*, commonly known as "carqueja," have been utilized in herbal medicine for a variety of ailments.^{[1][2]} The first recorded medicinal uses of carqueja in Brazil date back to 1931 by Pio Correa, who documented its application for treating sterility, impotence, dyspepsia, gastroenteritis, and liver diseases.^[2] This historical use has spurred scientific investigation into its chemical constituents, leading to the isolation and characterization of **carquejol** and its acetate as distinctive components of its essential oil.^[1] This technical guide provides an in-depth overview of the discovery, history, and isolation of **carquejol**, along with its known biological activities, with a focus on its potential as a schistosomicidal agent.

Discovery and History

While the medicinal use of *Baccharis trimera* has a long history, the specific isolation and structural elucidation of **carquejol** occurred later. It is described as the "oldest member of monoterpenoids based on the rare o-menthane skeleton."^[1] A pivotal moment in its history was the determination of its absolute configuration as (4S,5R) by Snatzke and colleagues, which provided the foundational stereochemical understanding of this natural product.^[1]

Isolation of Carquejol

Carquejol is primarily isolated from the aerial parts of *Baccharis trimera*. The process typically involves the isolation of its direct precursor, carquejyl acetate, which is more abundant in the essential oil, followed by hydrolysis to yield **carquejol**.

Experimental Protocol: Isolation of Carquejyl Acetate

A detailed method for the isolation of carquejyl acetate from *Baccharis trimera* has been reported and is summarized below.

1. Plant Material and Extraction:

- Plant Material: 30 kg of fully air-dried aerial parts of *Baccharis trimera* (Less.) DC. were used.
- Extraction Method: The essential oil was extracted using a pilot steam distillation unit. This process yielded approximately 45 mL of essential oil.

2. Chromatographic Separation:

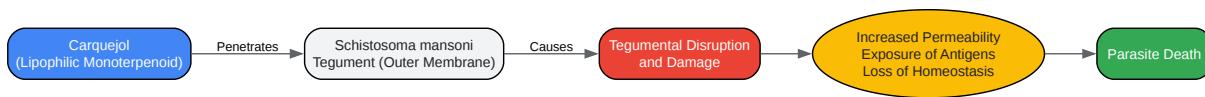
- Stationary Phase: Silica gel (Merck, 230-400 mesh; 530 g) was used for column chromatography.
- Mobile Phase: A solvent system of hexane-ethyl acetate (96:4) was employed for elution.
- Fraction Collection and Monitoring: 105 fractions were collected and monitored by Thin Layer Chromatography (TLC).
- Compound Identification on TLC: TLC plates were sprayed with a freshly prepared solution of 0.5 mL p-anisaldehyde in 50 mL glacial acetic acid and 1.0 mL 97% sulphuric acid, followed by heating to 105°C for spot visualization.

3. Product Isolation and Purification:

- Fractions showing a single spot corresponding to carquejyl acetate were combined.
- The solvent was evaporated in vacuo using a rotary evaporator to yield carquejyl acetate.

Quantitative Data

The following table summarizes the quantitative data from a representative isolation experiment.

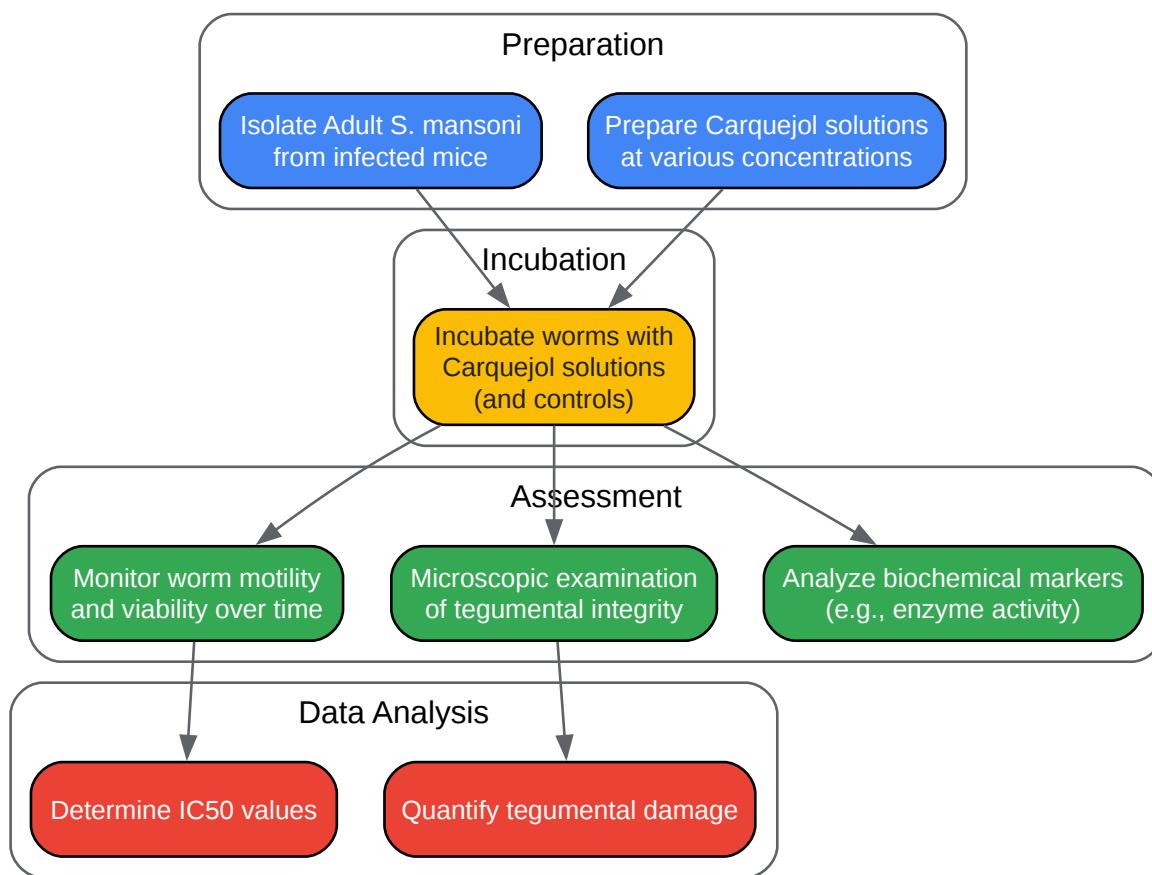

Parameter	Value	Reference
Starting Plant Material	30 kg	[1]
Essential Oil Yield	~45 mL	[1]
Carquejyl Acetate Yield	5.78 g	[1]
Purity of Carquejyl Acetate (by GC)	96.8%	[1]

Biological Activity: Schistosomicidal Effects

The essential oil of Baccharis trimera, rich in **carquejol** and its acetate, has demonstrated promising schistosomicidal activity against *Schistosoma mansoni*.^[1] While the precise molecular mechanism of **carquejol**'s action is still under investigation, the lipophilic nature of terpenoids is known to facilitate their penetration of biological membranes, leading to intracellular disruption and damage to the parasite's tegument. This disruption of the outer protective layer is a common mechanism of action for many schistosomicidal compounds.

Proposed Mechanism of Action

The proposed mechanism of schistosomicidal action for **carquejol**, based on the known effects of terpenoids on *S. mansoni*, involves the disruption of the parasite's tegument. The tegument is a critical interface between the parasite and its host, and its damage can lead to the exposure of parasite antigens to the host's immune system, as well as compromise the parasite's ability to regulate its internal environment.



[Click to download full resolution via product page](#)

Proposed mechanism of **Carquejol**'s schistosomicidal activity.

Experimental Workflow for Assessing Schistosomicidal Activity

The following diagram outlines a typical experimental workflow to evaluate the in vitro schistosomicidal activity of a compound like **carquejol**.

[Click to download full resolution via product page](#)

Workflow for in vitro schistosomicidal activity assessment.

Conclusion

Carquejol stands out as a historically significant and biologically active natural product. Its isolation from *Baccharis trimera* is well-documented, providing a clear path for its further

investigation. The promising schistosomicidal activity of **carquejol** warrants further research into its precise mechanism of action and its potential as a lead compound for the development of new anthelmintic drugs. This technical guide serves as a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development, providing the necessary foundational knowledge for future studies on this intriguing monoterpenoid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antischistosomal activity of a calcium channel antagonist on schistosomula and adult *Schistosoma mansoni* worms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- To cite this document: BenchChem. [Carquejol: A Technical Guide to its Discovery, Isolation, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3061002#discovery-and-history-of-carquejol-isolation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com